![molecular formula C14H15F2NO2 B104661 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone CAS No. 84162-82-3](/img/structure/B104661.png)
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone involves the use of Fluorobenzene and 1-Acetyl-4-piperidinecarboxylic acid . The reaction details and outcomes are not explicitly mentioned in the search results.Molecular Structure Analysis
The molecular formula of this compound is C14H15F2NO2 . The InChI code is 1S/C14H15F2NO2/c1-9(18)17-6-4-10(5-7-17)14(19)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7H2,1H3 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 267.28 . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Chemical Reagent
“1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone” is used as a chemical reagent in various chemical reactions . As a reagent, it can participate in the synthesis of other compounds, contributing to the development of new materials and pharmaceuticals.
Synthesis of Antiproliferative Agents
This compound is used in the synthesis of antiproliferative agents . Antiproliferative agents are substances that inhibit the growth of cells, including cancer cells. They are crucial in cancer research and treatment.
Piperidines Displaying 5-HT2 Antagonist Activity
The compound is also used for synthesizing piperidines that display 5-HT2 antagonist activity . 5-HT2 antagonists are drugs that inhibit the action of serotonin at the 5-HT2 receptor. These drugs have potential applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.
Drug Discovery and Development
Given its role in the synthesis of bioactive compounds, “1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone” can be used in drug discovery and development processes . It can contribute to the creation of new therapeutic agents for various diseases.
Research and Laboratory Use
As a chemical with a specific structure and properties, this compound can be used in research and laboratory settings . It can be a subject of study itself, or it can be used in experiments to understand its interactions with other chemicals.
Industrial Applications
While specific industrial applications are not mentioned in the available resources, it’s possible that “1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone” could be used in various industrial processes due to its chemical properties .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and if contact occurs, rinse thoroughly with water .
Mechanism of Action
Target of Action
It is used as a chemical reagent in the synthesis of antiproliferative agents as well as for piperidines displaying 5-ht2 antagonist activity .
Mode of Action
Given its use in the synthesis of antiproliferative agents and 5-HT2 antagonists, it may interact with cellular targets to inhibit cell proliferation or modulate serotonin receptor activity
Biochemical Pathways
Given its potential role as a 5-ht2 antagonist, it may be involved in modulating the serotonin system, which plays a crucial role in mood regulation, sleep, and other physiological processes .
Result of Action
Given its use in the synthesis of antiproliferative agents, it may contribute to the inhibition of cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound.
This compound represents an interesting area for future research given its potential role in the synthesis of antiproliferative agents and 5-HT2 antagonists .
properties
IUPAC Name |
1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO2/c1-9(18)17-6-4-10(5-7-17)14(19)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPWQEIGJWVJDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372387 | |
Record name | 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone | |
CAS RN |
84162-82-3 | |
Record name | 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84162-82-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.